molecular formula C12H15NO2 B14454307 5-Benzylideneimino-5-methyl-1,3-dioxane CAS No. 73987-07-2

5-Benzylideneimino-5-methyl-1,3-dioxane

Cat. No.: B14454307
CAS No.: 73987-07-2
M. Wt: 205.25 g/mol
InChI Key: WDEMHGDMDJWRJE-UHFFFAOYSA-N
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Description

5-Benzylideneimino-5-methyl-1,3-dioxane is an organic compound with the molecular formula C12H15NO2 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The compound features a benzylideneimino group and a methyl group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzylideneimino-5-methyl-1,3-dioxane can be synthesized through the reaction of 1,3-dioxane-5-amine with benzaldehyde under acidic conditions. The reaction typically involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the imine bond. The reaction is carried out in a solvent such as toluene, and water is continuously removed from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzylideneimino-5-methyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: NBS, RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzylideneimino-5-methyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzylideneimino-5-methyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential protein functions in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylideneimino-5-methyl-1,3-dioxane is unique due to the presence of the benzylideneimino group, which imparts distinct chemical and biological properties

Properties

CAS No.

73987-07-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(5-methyl-1,3-dioxan-5-yl)-1-phenylmethanimine

InChI

InChI=1S/C12H15NO2/c1-12(8-14-10-15-9-12)13-7-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

WDEMHGDMDJWRJE-UHFFFAOYSA-N

Canonical SMILES

CC1(COCOC1)N=CC2=CC=CC=C2

Origin of Product

United States

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